molecular formula C12H16ClNO B8274995 N-(2-chloro-5-hydroxybenzyl)piperidine

N-(2-chloro-5-hydroxybenzyl)piperidine

Cat. No.: B8274995
M. Wt: 225.71 g/mol
InChI Key: OVSSEBQXFNEROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-hydroxybenzyl)piperidine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-3-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H16ClNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2

InChI Key

OVSSEBQXFNEROF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner to that described in Example 17 4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile was prepared by the reaction of 2-chloro-5-hydroxybenzaldehyde (1.379 g), piperidine (1.8 ml) and sodium borohydride (0.33 g) in absolute ethanol (10 ml) to produce N-(2-chloro-5-hydroxybenzyl)piperidine which was then reacted with 4-bromobutyronitrile to yield the above-mentioned product.
Name
4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.379 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#CCCCOc1ccc(Cl)c(CN2CCCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.